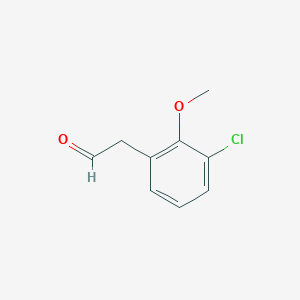
2-(3-Chloro-2-methoxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloro and a methoxy group attached to a benzene ring, along with an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methoxybenzene.
Formylation Reaction: The benzene derivative undergoes a formylation reaction, often using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(3-Chloro-2-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Chloro-2-methoxyphenyl)acetic acid.
Reduction: 2-(3-Chloro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chloro-2-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its application.
類似化合物との比較
Similar Compounds
2-(3-Chloro-4-methoxyphenyl)acetaldehyde: Similar structure but with the methoxy group in a different position.
2-(3-Bromo-2-methoxyphenyl)acetaldehyde: Similar structure with a bromo group instead of a chloro group.
2-(3-Chloro-2-hydroxyphenyl)acetaldehyde: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-(3-Chloro-2-methoxyphenyl)acetaldehyde is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-(3-chloro-2-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,6H,5H2,1H3 |
InChIキー |
POMVOHOJDUSJNT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1Cl)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)





![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)

![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)
![1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12071050.png)


![1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B12071058.png)

